molecular formula C8H16O3 B14398243 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol CAS No. 88628-78-8

2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol

Cat. No.: B14398243
CAS No.: 88628-78-8
M. Wt: 160.21 g/mol
InChI Key: QUQPOXQBSBPDMV-UHFFFAOYSA-N
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Description

2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is a branched alcohol featuring a methyl group at the second carbon and an oxolane (tetrahydrofuran) ring attached via an ether linkage. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol (calculated).

Properties

CAS No.

88628-78-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-3-(oxolan-2-yloxy)propan-1-ol

InChI

InChI=1S/C8H16O3/c1-7(5-9)6-11-8-3-2-4-10-8/h7-9H,2-6H2,1H3

InChI Key

QUQPOXQBSBPDMV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)COC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tetrahydrofuran under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the alcohol and the tetrahydrofuran ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally requires precise control of temperature, pressure, and catalyst concentration to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

2-Amino-3-(oxolan-2-yl)propan-1-ol
  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 180.64 g/mol (CAS: EN300-386232)
  • Key Differences: Replaces the methyl group with an amino (-NH₂) group.
  • This compound may exhibit higher reactivity in nucleophilic reactions compared to the target molecule.
6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol
  • Molecular Formula : C₁₁H₂₀O₁₁ (metab_3695)
  • Key Differences : Contains multiple hydroxyl groups and a dihydroxyoxolane substituent.
  • Implications : Increased hydrophilicity and higher boiling point due to extensive hydrogen bonding. Chromatographic data (retention time: 1.063–2.586) indicate distinct elution profiles under reversed-phase HPLC, suggesting utility in analytical separations.
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-1-ol
  • Molecular Formula : C₁₀H₁₈O₂
  • Key Differences : Substitutes the oxolane ring with ethenyl and methyl groups.
  • Reduced polarity compared to the target compound may lower water solubility.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Stability
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol 146.18 Hydroxyl, ether, oxolane Moderate High (ether linkage)
2-Amino-3-(oxolan-2-yl)propan-1-ol 180.64 Hydroxyl, ether, amine High Moderate (amine oxidation risk)
6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol 328.27 Multiple hydroxyls, oxolane Very High Low (hydroxyl degradation)
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-1-ol 186.25 Hydroxyl, ethenyl, oxolane Low Moderate (polymerization risk)

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